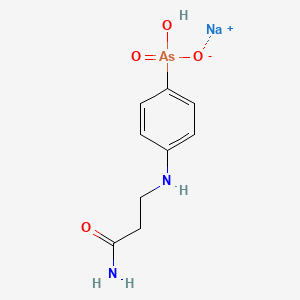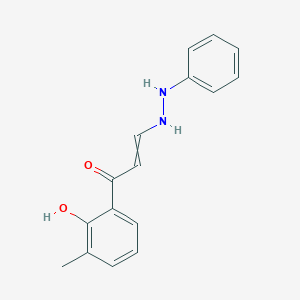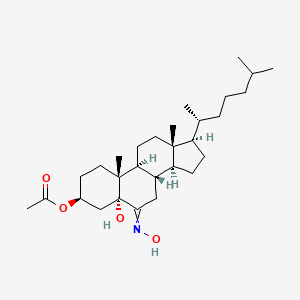![molecular formula C8H14N4OS B14493354 4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 63615-07-6](/img/structure/B14493354.png)
4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a morpholine ring attached to a triazole-thione structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of morpholine with ethyl bromoacetate, followed by cyclization with thiourea. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium ethoxide to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, such as room temperature to 80°C .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anti-tumor activities.
Wirkmechanismus
The mechanism of action of 4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes and receptors, disrupting their normal function. The compound’s structure allows it to bind to active sites and interfere with the catalytic activity of enzymes or the signaling pathways of receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 4-[2-(4-Morpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2,2’-dimorpholinyldiethyl ether
- 4-morpholinopropane sulphonic acid .
Uniqueness
What sets 4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione apart is its unique combination of a morpholine ring and a triazole-thione structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
63615-07-6 |
|---|---|
Molekularformel |
C8H14N4OS |
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
4-(2-morpholin-4-ylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H14N4OS/c14-8-10-9-7-12(8)2-1-11-3-5-13-6-4-11/h7H,1-6H2,(H,10,14) |
InChI-Schlüssel |
GSDQCHJBARSIGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCN2C=NNC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)


![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)
![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)
![Trimethyl[(2-methylcyclohept-1-en-1-yl)oxy]silane](/img/structure/B14493327.png)
![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)

![3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14493337.png)


